1-[3-(4-bromophenyl)acryloyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-bromophenyl)acryloyl]pyrrolidine, also known as BRAP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Scientific Research Applications
1-[3-(4-bromophenyl)acryloyl]pyrrolidine has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. This compound has also been studied for its neuroprotective effects, with promising results in animal models of Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromophenyl)acryloyl]pyrrolidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. Additionally, this compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to reduce oxidative stress and improve mitochondrial function. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-[3-(4-bromophenyl)acryloyl]pyrrolidine has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further study. However, there are also limitations to using this compound in lab experiments, including the need for further study to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 1-[3-(4-bromophenyl)acryloyl]pyrrolidine. One potential area of study is the development of this compound as a therapeutic agent for cancer and inflammation. Additionally, further study is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is potential for the development of new analogs of this compound with improved efficacy and reduced toxicity.
Synthesis Methods
1-[3-(4-bromophenyl)acryloyl]pyrrolidine can be synthesized through a multi-step process involving the reaction of pyrrolidine with 4-bromobenzaldehyde, followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound.
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-8H,1-2,9-10H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDDABXXDCPRFY-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.